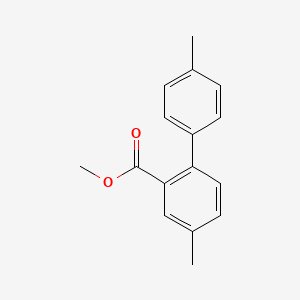
Methyl 4',4-dimethylbiphenyl-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4’,4-dimethylbiphenyl-2-carboxylate is an organic compound with the molecular formula C16H16O2 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 4 and 4’ positions and a carboxylate ester group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4’,4-dimethylbiphenyl-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4’,4-dimethylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 4’,4-dimethylbiphenyl-2-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the esterification process. Additionally, purification steps such as distillation or crystallization are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
Methyl 4’,4-dimethylbiphenyl-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4’,4-dimethylbiphenyl-2-carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 4’,4-dimethylbiphenyl-2-methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: 4’,4-dimethylbiphenyl-2-carboxylic acid
Reduction: 4’,4-dimethylbiphenyl-2-methanol
Substitution: Various substituted biphenyl derivatives depending on the reagents used
科学研究应用
Methyl 4’,4-dimethylbiphenyl-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 4’,4-dimethylbiphenyl-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl core and ester group can influence the compound’s binding affinity and specificity for these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Methyl biphenyl-2-carboxylate: Lacks the methyl groups at the 4 and 4’ positions, resulting in different chemical and physical properties.
4’,4-dimethylbiphenyl-2-carboxylic acid: The carboxylic acid analog of methyl 4’,4-dimethylbiphenyl-2-carboxylate.
4’,4-dimethylbiphenyl: Lacks the carboxylate ester group, leading to different reactivity and applications.
Uniqueness
Methyl 4’,4-dimethylbiphenyl-2-carboxylate is unique due to the presence of both methyl groups and the carboxylate ester group, which confer distinct chemical reactivity and potential applications. Its structural features allow for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
methyl 5-methyl-2-(4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)14-9-6-12(2)10-15(14)16(17)18-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBNOXPAIVEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














